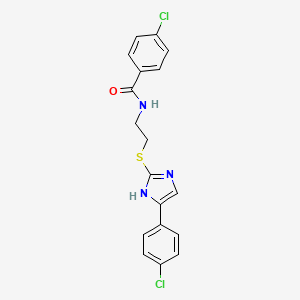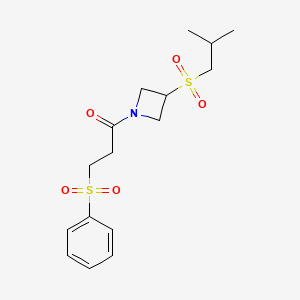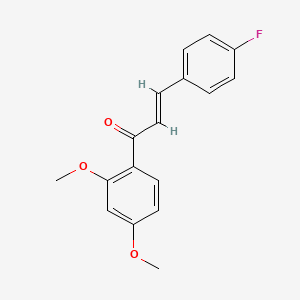![molecular formula C10H10BrN B2736245 2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline CAS No. 1784984-05-9](/img/structure/B2736245.png)
2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline is a chemical compound with the molecular formula C10H10BrN It is a brominated derivative of cyclopropa[c]quinoline, which is a bicyclic structure containing a cyclopropane ring fused to a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline typically involves the bromination of cyclopropa[c]quinoline. One common method is the electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of cyclopropa[c]quinoline.
Oxidation Reactions: Products include quinoline N-oxides or quinoline carboxylic acids.
Reduction Reactions: Products include hydrogenated cyclopropa[c]quinoline derivatives.
科学研究应用
2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
作用机制
The mechanism of action of 2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the cyclopropane ring and quinoline moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-chloro-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline
- 2-fluoro-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline
- 2-iodo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline
Uniqueness
2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to other halogenated derivatives. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
6-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-7-1-2-10-9(4-7)8-3-6(8)5-12-10/h1-2,4,6,8,12H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPILAEIROBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C=CC(=C3)Br)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2736162.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2736163.png)


![4-(2,3-Dimethoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B2736167.png)


![N-[3-(morpholin-4-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2736171.png)

![3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2736174.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2736177.png)


![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2736185.png)
